Cas no 915921-48-1 (3-(Butyrylamino)-4-methylbenzoic Acid)

3-(Butyrylamino)-4-methylbenzoic Acid is a benzoic acid derivative featuring a butyrylamino substituent at the 3-position and a methyl group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, where its functional groups enable further derivatization for the development of specialized molecules. Its structural properties, including the carboxylic acid moiety and amide linkage, make it suitable for applications in peptidomimetics and fine chemical synthesis. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in reaction schemes requiring controlled reactivity. Its stability under standard conditions ensures reliable handling in laboratory settings.
3-(Butyrylamino)-4-methylbenzoic Acid structure
915921-48-1 structure
Product name:3-(Butyrylamino)-4-methylbenzoic Acid
CAS No:915921-48-1
MF:C12H15NO3
MW:221.2524
MDL:MFCD08569892
CID:1070573
PubChem ID:17126930

3-(Butyrylamino)-4-methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Butyramido-4-methylbenzoic acid
    • 3-(butanoylamino)-4-methylbenzoic acid
    • 3-(Butyrylamino)-4-methylbenzoic acid
    • 3-butanamido-4-methylbenzoic acid
    • DTXSID00589300
    • CS-0315399
    • 3-(butyrylamino)-4-methylbenzoicacid
    • 915921-48-1
    • 3-Butyramido-4-methylbenzoicacid
    • MFCD08569892
    • VS-03782
    • AKOS000104604
    • STK401396
    • BBL013361
    • ALBB-003562
    • 3-(Butyrylamino)-4-methylbenzoic Acid
    • MDL: MFCD08569892
    • Inchi: InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: QAVYNANBVVTTPC-UHFFFAOYSA-N
    • SMILES: CCCC(NC1=C(C=CC(C(O)=O)=C1)C)=O

Computed Properties

  • Exact Mass: 221.10500
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 66.40000
  • LogP: 2.50480

3-(Butyrylamino)-4-methylbenzoic Acid Security Information

  • Hazardous Material Identification: Xi

3-(Butyrylamino)-4-methylbenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B810783-50mg
3-(Butyrylamino)-4-methylbenzoic Acid
915921-48-1
50mg
$ 65.00 2022-06-06
TRC
B810783-10mg
3-(Butyrylamino)-4-methylbenzoic Acid
915921-48-1
10mg
$ 50.00 2022-06-06
TRC
B810783-100mg
3-(Butyrylamino)-4-methylbenzoic Acid
915921-48-1
100mg
$ 80.00 2022-06-06
1PlusChem
1P00GU5Q-1g
3-(Butyrylamino)-4-methylbenzoic acid
915921-48-1 95%
1g
$35.00 2025-02-27
A2B Chem LLC
AH84782-1g
3-(Butyrylamino)-4-methylbenzoic acid
915921-48-1 95%
1g
$35.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386069-1g
3-Butyramido-4-methylbenzoic acid
915921-48-1 95+%
1g
¥664.00 2024-04-25
eNovation Chemicals LLC
Y1253682-1g
3-(butyrylamino)-4-methylbenzoic acid
915921-48-1 95%
1g
$85 2025-02-21
Matrix Scientific
030814-500mg
3-(Butyrylamino)-4-methylbenzoic acid
915921-48-1
500mg
$95.00 2023-09-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386069-5g
3-Butyramido-4-methylbenzoic acid
915921-48-1 95+%
5g
¥2310.00 2024-04-25
A2B Chem LLC
AH84782-5g
3-(Butyrylamino)-4-methylbenzoic acid
915921-48-1 95%
5g
$111.00 2024-07-18

Additional information on 3-(Butyrylamino)-4-methylbenzoic Acid

Professional Introduction to 3-(Butyrylamino)-4-methylbenzoic Acid (CAS No. 915921-48-1)

3-(Butyrylamino)-4-methylbenzoic acid (CAS No. 915921-48-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in various biochemical pathways and therapeutic interventions. The combination of the butyrylamino and methylbenzoic acid moieties imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 3-(Butyrylamino)-4-methylbenzoic acid consists of a benzoic acid backbone substituted with a butyramide group at the third position and a methyl group at the fourth position. This arrangement contributes to its solubility characteristics and interaction potential with biological targets. The presence of the butyrylamino moiety suggests possible roles in modulating enzyme activity, particularly those involving acyl-CoA derivatives, which are crucial in metabolic processes.

In recent years, research has highlighted the significance of benzoic acid derivatives in medicinal chemistry. Specifically, compounds containing the benzoic acid scaffold have been explored for their anti-inflammatory, analgesic, and antioxidant properties. The introduction of functional groups such as the butyrylamino side chain enhances the compound's ability to interact with biological systems, offering new avenues for therapeutic development. Studies have demonstrated that modifications in this region can significantly alter pharmacokinetic profiles, leading to improved bioavailability and target specificity.

The synthesis of 3-(Butyrylamino)-4-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has facilitated rigorous characterization of the compound, confirming its structural integrity.

The pharmacological potential of 3-(Butyrylamino)-4-methylbenzoic acid has been investigated in several preclinical studies. Notably, its derivatives have shown promise in inhibiting key enzymes involved in pain signaling pathways, such as cyclooxygenase-2 (COX-2). The methylbenzoic acid component may contribute to its ability to modulate inflammatory responses by interacting with peroxisome proliferator-activated receptors (PPARs), which are central regulators of lipid metabolism and immune function.

In addition to its role in pain management, 3-(Butyrylamino)-4-methylbenzoic acid has been explored for its potential applications in neuroprotective therapies. Research indicates that certain benzoic acid derivatives can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. The presence of the butyrylamino group may facilitate these interactions by enhancing lipophilicity while maintaining solubility, thereby optimizing brain penetration.

The compound's structural features also make it a valuable scaffold for drug discovery programs aimed at addressing metabolic disorders. By serving as a precursor for more complex molecules, 3-(Butyrylamino)-4-methylbenzoic acid can be modified to target specific metabolic pathways implicated in conditions such as diabetes and obesity. Recent advancements in computational chemistry have enabled virtual screening approaches to identify novel analogs with enhanced pharmacological profiles.

Ethical considerations and regulatory compliance are paramount when developing new pharmaceutical agents like 3-(Butyrylamino)-4-methylbenzoic acid. Rigorous toxicological assessments must be conducted to evaluate potential side effects and ensure safety before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of laboratory findings into clinical applications, fostering innovation while adhering to stringent regulatory standards.

The future prospects for 3-(Butyrylamino)-4-methylbenzoic acid are promising, with ongoing research focusing on optimizing its synthetic routes and exploring new therapeutic indications. The integration of artificial intelligence (AI) into drug discovery workflows has further enhanced the efficiency of identifying promising candidates for further development. By leveraging machine learning algorithms to predict molecular properties, researchers can prioritize compounds like this one based on their potential efficacy and safety profiles.

In conclusion, 3-(Butyrylamino)-4-methylbenzoic acid (CAS No. 915921-48-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted biological activities. Its role as a versatile intermediate underscores its importance in developing novel therapeutics across various medical disciplines. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.